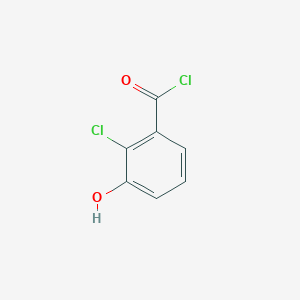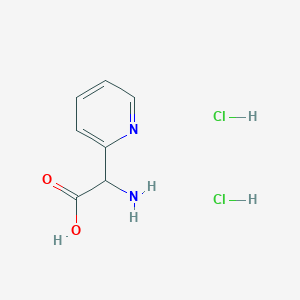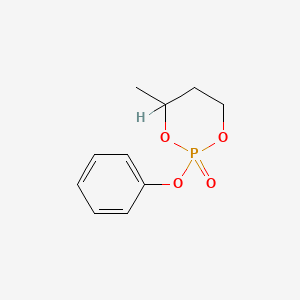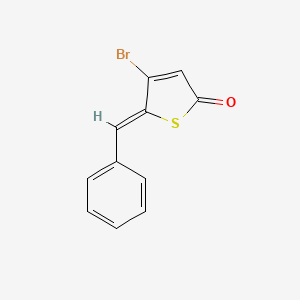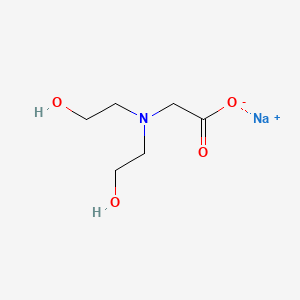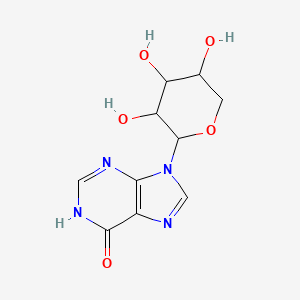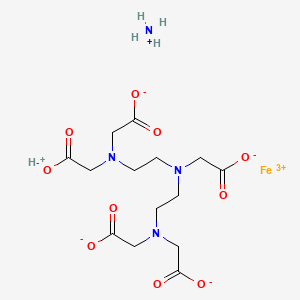
5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of Olean-12-ene-3,16,21,22,28-pentol , which is a pentacyclic triterpenoid. Triterpenoids are a class of chemical compounds composed of three terpene units with the molecular formula C30H48; they may also be thought of as consisting of six isoprene units .
Molecular Structure Analysis
The molecular structure of “5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate” would be expected to be similar to that of Olean-12-ene-3,16,21,22,28-pentol , with additional benzoate groups attached at the 21 and 22 positions. The exact structure would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography.Physical And Chemical Properties Analysis
The physical and chemical properties of “5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate” would be expected to be similar to those of other pentacyclic triterpenoids . These compounds are typically crystalline solids at room temperature and are relatively nonpolar, meaning they are not very soluble in water but are soluble in organic solvents .properties
CAS RN |
17304-24-4 |
|---|---|
Product Name |
5α-Olean-12-ene-3β,16α,21β,22α,28-pentol 21,22-dibenzoate |
Molecular Formula |
C24H52NO6P |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



